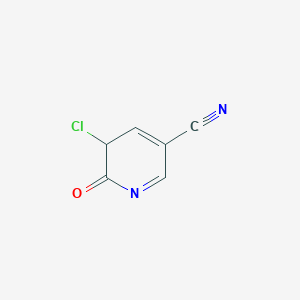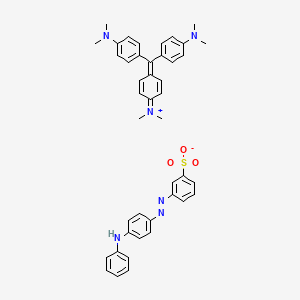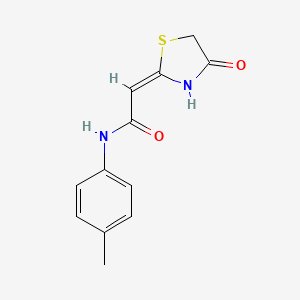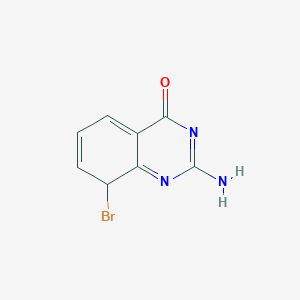
3-chloro-2-oxo-3H-pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-oxo-3H-pyridine-5-carbonitrile typically involves the reaction of 3,5-dichloropyridine-2-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, in a solvent like ethanol, followed by heating to induce the reaction . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-oxo-3H-pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles. Reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems .
Applications De Recherche Scientifique
3-chloro-2-oxo-3H-pyridine-5-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-chloro-2-oxo-3H-pyridine-5-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular processes . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyanopyridine: A compound with a similar pyridine ring structure but without the chlorine and oxo groups.
Pyrimidine-5-carbonitrile: Another heterocyclic compound with a similar nitrile group but a different ring structure.
Uniqueness
3-chloro-2-oxo-3H-pyridine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H3ClN2O |
|---|---|
Poids moléculaire |
154.55 g/mol |
Nom IUPAC |
3-chloro-2-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3,5H |
Clé InChI |
VHMGNICCVXZSSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)C1Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)







